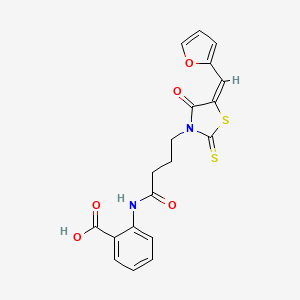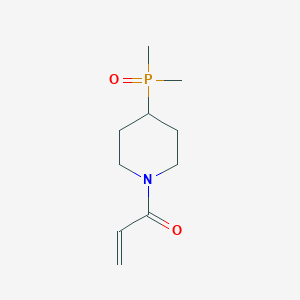![molecular formula C19H20ClN5O2 B2620719 8-chloro-2-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034201-85-7](/img/structure/B2620719.png)
8-chloro-2-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a pyrazole derivative, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . Pyrazoles are known for their wide range of biological activities and are used in the development of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often stabilized by a combination of N–H⋯O and C–H⋯O hydrogen bonds . The presence of the pyrimidine ring could also contribute to the stability of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Pyrazole derivatives generally have a low molecular weight and can have varying solubility depending on the substituents present in the molecule .Scientific Research Applications
Synthesis Techniques and Chemical Properties
- The compound belongs to a broader class of compounds known for their complex synthesis processes involving multiple steps, such as condensation, esterification, and cycloaddition reactions. For example, pyrazolopyrimidines derivatives have been synthesized through various chemical reactions, highlighting the versatility and complexity of synthetic routes for such compounds (Rahmouni et al., 2016).
Biological Evaluation and Potential Therapeutic Applications
- Compounds with structural similarities have been evaluated for their anticancer and anti-inflammatory properties. For instance, certain pyrazolopyrimidines derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents (Rahmouni et al., 2016).
- The anti-inflammatory properties of similar compounds have also been explored, suggesting their potential in the development of new anti-inflammatory drugs (Hafez et al., 2016).
Mechanistic Studies and Chemical Interactions
- Studies on the mechanism of action and interaction with biological targets, such as enzymes or receptors, are crucial for understanding the potential therapeutic effects of these compounds. For example, the interaction of pyrazolo[1,5-a]pyrimidine derivatives with bovine serum albumin (BSA) has been investigated to understand their binding and interaction patterns, which is essential for drug design (He et al., 2020).
Antimicrobial and Anticancer Activities
- The antimicrobial and anticancer activities of compounds within this class have been extensively studied, showing promising results against various pathogens and cancer cell lines, further supporting their potential in medicinal chemistry (Bondock et al., 2008).
Mechanism of Action
Target of Action
The primary target of the compound 13-chloro-5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-1,5,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),9,11,13-tetraen-2-one is the Leishmania aethiopica clinical isolate and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively .
Mode of Action
The compound interacts with its targets through strong H-bonding interactions between the NH moiety and the residual amino acids in the active site of the enzyme . This interaction leads to significant changes in the biological activity of the targets.
Biochemical Pathways
The compound affects the biochemical pathways of the Leishmania aethiopica clinical isolate and Plasmodium berghei, leading to their inhibition
Pharmacokinetics
The compound has shown potent antileishmanial and antimalarial activities, suggesting good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include superior antipromastigote activity . Specifically, the compound displayed an IC50 of 0.018, which was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) .
Action Environment
The compound has shown potent antileishmanial and antimalarial activities, suggesting that it is effective in the biological environments of these pathogens .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
13-chloro-5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2/c1-11-14(12(2)23-22-11)4-6-18(26)24-8-7-16-15(10-24)19(27)25-9-13(20)3-5-17(25)21-16/h3,5,9H,4,6-8,10H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXBUKNSFDYGHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(5-bromo-2-ethoxyphenyl)methyl]-N-cyclopropylbut-2-ynamide](/img/structure/B2620638.png)

![7-(furan-2-ylmethyl)-6-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2620643.png)

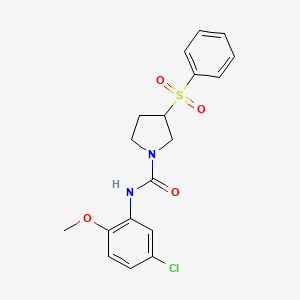


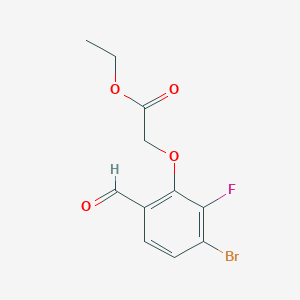
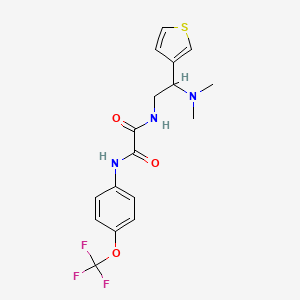
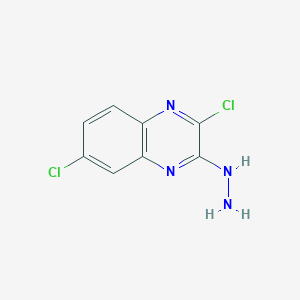
![Ethyl 2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetate](/img/structure/B2620653.png)

